4-Methylcyclohexylamine

Polyamine Metabolism Enzyme Inhibition Cancer Research

Crucial Procurement Note: 4-Methylcyclohexylamine (CAS 6321-23-9) is commercially supplied as a cis/trans isomer mixture. Stereochemistry is critical—trans-4MCHA (CAS 2523-55-9) is the potent spermidine synthase inhibitor (IC50=1.4 µM) and the mandated intermediate for glimepiride API synthesis under cGMP; using the cis-isomer or unspecified mixtures yields inactive or non-compliant final products. Always request a Lot-specific Certificate of Analysis confirming isomer composition to guarantee experimental reproducibility and regulatory adherence in your synthetic pathway.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
CAS No. 6321-23-9
Cat. No. B147286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcyclohexylamine
CAS6321-23-9
Synonyms4-MCHA
4-methylcyclohexylamine
trans-4-methylcyclohexylamine
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)N
InChIInChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3
InChIKeyKSMVBYPXNKCPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcyclohexylamine (CAS 6321-23-9) Procurement Guide: Key Properties and Sourcing Considerations for Research and Industrial Synthesis


4-Methylcyclohexylamine (CAS 6321-23-9), also known as 1-amino-4-methylcyclohexane, is a primary alicyclic amine supplied as a mixture of cis and trans isomers [1]. With a molecular formula of C7H15N and a molecular weight of 113.20 g/mol, this colorless to nearly colorless liquid exhibits a boiling point range of 151–154 °C and a density of 0.855 g/mL at 25 °C . Its basic pKa is predicted to be 10.58 ± 0.70 . In the context of scientific and industrial procurement, the compound's utility hinges on the specific isomeric composition (e.g., cis vs. trans), as the biological activity and synthetic applications are highly stereospecific. Commercial sources offer this compound in various purity grades, typically 97–99%+ by GC, and caution that it is a flammable liquid with corrosive properties [2].

Why 4-Methylcyclohexylamine Cannot Be Simply Replaced by Other Cyclohexylamine Derivatives in Critical Applications


Scientific and industrial users cannot arbitrarily substitute 4-methylcyclohexylamine with its structural analogs, such as unsubstituted cyclohexylamine or 4-tert-butylcyclohexylamine, due to pronounced differences in steric bulk, isomeric selectivity, and biological target engagement [1]. The specific cis/trans isomeric composition of 4-methylcyclohexylamine directly dictates its utility as a spermidine synthase inhibitor, with the trans-isomer demonstrating significantly higher potency [2]. Furthermore, in the synthesis of the antidiabetic drug glimepiride, the trans-isomer is a mandated intermediate, as the alternative cis-isomer or other amines would lead to a different, and likely inactive, final product [3]. The methyl group's position on the cyclohexane ring creates a distinct conformational and electronic profile that influences its behavior as a ligand in asymmetric catalysis, a feature not shared by non-substituted or differently substituted amines . Therefore, procurement specifications must define the precise isomeric form to ensure experimental reproducibility and synthetic pathway integrity.

Quantitative Differentiation: How 4-Methylcyclohexylamine Performs Against Comparators in Key Research and Industrial Metrics


Spermidine Synthase Inhibition: A Potent Inhibitor for Polyamine Pathway Research

In the context of spermidine synthase (EC 2.5.1.16) inhibition, trans-4-methylcyclohexylamine (4MCHA) demonstrates significantly higher potency compared to the unsubstituted analog cyclohexylamine. While both compounds inhibit the enzyme, the methyl-substituted derivative achieves a lower IC50 value, indicating a stronger inhibitory effect [1]. This difference is critical for experimental design, as lower concentrations of 4MCHA can be used to achieve the same level of enzyme inhibition, reducing potential off-target effects and compound solubility issues.

Polyamine Metabolism Enzyme Inhibition Cancer Research

Anti-Parasitic Activity: Potent Inhibition of T. cruzi Spermidine Synthase for Chagas Disease Research

Trans-4-methylcyclohexylamine (4MCHA) has been characterized as a potent inhibitor of spermidine synthase from Trypanosoma cruzi (TcSpdSyn), the causative agent of Chagas disease. In a fragment-based drug discovery study, 4MCHA exhibited an IC50 of 1.9 µM against TcSpdSyn, making it a key starting point for developing novel anti-parasitic agents [1] [2]. This is in stark contrast to other fragment hits from the same screen, which showed IC50 values ranging from 28 to 124 µM, underscoring the unique potency of the 4MCHA scaffold in this biological context.

Neglected Tropical Diseases Parasitology Drug Discovery

Pharmaceutical Intermediate: Stereospecific Requirement in Glimepiride Synthesis

The synthesis of the antidiabetic drug glimepiride is a stereospecific process that requires the use of trans-4-methylcyclohexylamine as a key intermediate. Patents and technical literature explicitly describe the reaction of trans-4-methylcyclohexylamine pivalate to form the core structure of glimepiride [1]. Using the cis-isomer or a racemic mixture would not yield the active pharmaceutical ingredient (API) in the correct isomeric form, rendering the process invalid. While the mixture of isomers (CAS 6321-23-9) is commercially available, the trans-isomer (CAS 2523-55-9) is the active ingredient for this application.

Pharmaceutical Synthesis Process Chemistry Diabetes Therapeutics

Physical and Hazard Properties: Key Differences from Unsubstituted Cyclohexylamine

When selecting between cyclohexylamine and 4-methylcyclohexylamine for a given synthetic process, the physical and hazard properties must be carefully considered. 4-Methylcyclohexylamine exhibits a higher boiling point (151–154 °C) and a lower density (0.855 g/mL) compared to the unsubstituted analog cyclohexylamine (bp ~134 °C, density ~0.867 g/mL) . These differences, though subtle, can affect reaction conditions, solvent compatibility, and purification strategies. Furthermore, both compounds are classified as flammable liquids and corrosives, but their specific hazard statements and personal protective equipment (PPE) requirements may differ based on the safety data sheet (SDS) .

Chemical Safety Material Handling Procurement Specifications

Optimal Application Scenarios for 4-Methylcyclohexylamine Based on Validated Performance Data


Polyamine Metabolism and Cancer Research: Employing a Selective Spermidine Synthase Inhibitor

Researchers investigating the role of polyamines in cell growth, differentiation, and cancer should utilize trans-4-methylcyclohexylamine (4MCHA) as a selective and potent inhibitor of spermidine synthase. As demonstrated by in vitro IC50 data, 4MCHA is significantly more potent (IC50 = 1.4 µM) than the commonly used comparator cyclohexylamine (IC50 = 2.4 µM) [1]. Furthermore, in vivo studies in rats have confirmed its ability to alter tissue polyamine levels (decreasing spermidine while increasing spermine) following oral administration [2]. This compound is therefore ideal for creating experimental models with altered polyamine ratios to study their physiological effects.

Neglected Tropical Disease Drug Discovery: A Validated Starting Point for Chagas Disease Therapeutics

For medicinal chemistry teams focused on developing new treatments for Chagas disease, trans-4-methylcyclohexylamine serves as an experimentally validated and structurally characterized hit compound against T. cruzi spermidine synthase (TcSpdSyn). Its exceptional potency (IC50 = 1.9 µM) compared to other fragment hits (IC50 = 28–124 µM) provides a clear advantage for initiating lead optimization campaigns [3]. The availability of a co-crystal structure with TcSpdSyn offers a detailed understanding of its binding mode, enabling structure-guided medicinal chemistry efforts to improve potency and selectivity [4].

Pharmaceutical Manufacturing: Synthesis of Glimepiride and Related Sulfonylurea APIs

In the large-scale synthesis of glimepiride, the procurement of high-purity trans-4-methylcyclohexylamine (CAS 2523-55-9) is a critical step. Patented manufacturing processes explicitly require this specific isomer as an intermediate [5]. The use of the cis-isomer or a mixture of isomers will not yield the correct API. This compound is therefore essential for any manufacturer producing glimepiride under cGMP conditions and must be sourced with the appropriate certificate of analysis (CoA) confirming both chemical and isomeric purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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